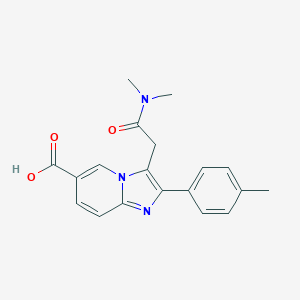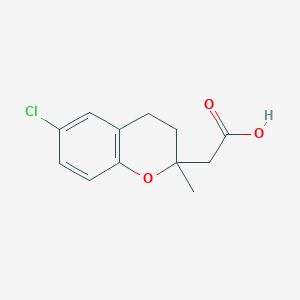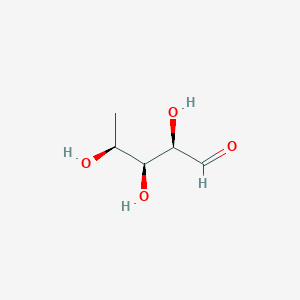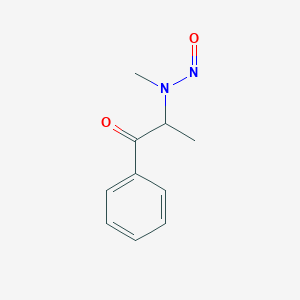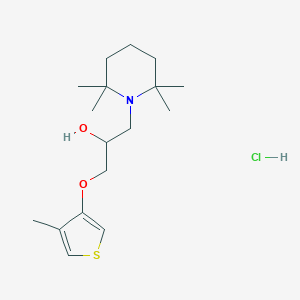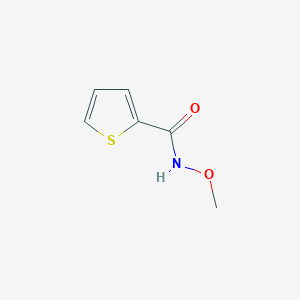
Sodium hexachloroiridate(IV) hexahydrate
説明
Sodium hexachloroiridate(IV) hexahydrate is a high-purity salt with the linear formula Na2IrCl6 · 6H2O . It is also known by other names such as Disodium hexachloro iridium(2-) hexahydrate, Iridium(IV) sodium chloride hexahydrate, and Sodium iridium(IV) chloride hexahydrate . It is used as a pharmaceutical intermediate and organic intermediate .
Molecular Structure Analysis
The molecular weight of Sodium hexachloroiridate(IV) hexahydrate is 559.01 . The SMILES string representation is O.O.O.O.O.O.[Na+].[Na+].ClIr–(Cl)(Cl)(Cl)Cl .Physical And Chemical Properties Analysis
Sodium hexachloroiridate(IV) hexahydrate appears as a solid . It has an assay of 99.9% trace metals basis . The compound is stable under normal conditions .科学的研究の応用
High Purity Material
. . This makes it suitable for use in experiments where contamination from other elements could affect the results.
Precursor for Photoreductive Deposition
Sodium hexachloroiridate(IV) hexahydrate can be used as a precursor for the photoreductive deposition of metallic platinum on various substrates . This process can be used to create films that have potential applications as biohybrid catalysts .
Electrochemical Synthesis
Sodium hexachloroiridate(IV) hexahydrate can catalyze the electrochemical synthesis of polyaniline on the surface of non-noble metal electrodes . This process can be used to create conductive polymers, which have a wide range of applications in electronics and materials science.
Formation of Iridium-Substituted Polyoxometallates
Sodium hexachloroiridate(IV) hexahydrate can be utilized in the formation of iridium-substituted Dawson- and Keggin-type polyoxometallates . These compounds have potential applications in catalysis, magnetism, and materials science.
Trace Metal Analysis
Due to its high purity, Sodium hexachloroiridate(IV) hexahydrate can be used in trace metal analysis . This involves the detection and quantification of trace amounts of metals in a sample, which is important in environmental science, geology, and other fields.
Research Use Only (RUO)
Sodium hexachloroiridate(IV) hexahydrate is often labeled as "for research use only" . This means it is intended for laboratory research purposes and not for drug, household, or other uses. This highlights its importance in scientific research.
Safety and Hazards
Sodium hexachloroiridate(IV) hexahydrate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms indicate that it is dangerous . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
Sodium hexachloroiridate(IV) hexahydrate is a complex compound with iridium at its core
Mode of Action
It’s known that iridium compounds can catalyze various chemical reactions . For instance, they can catalyze the electrochemical synthesis of polyaniline on the surface of non-noble metal electrodes . This suggests that Sodium hexachloroiridate(IV) hexahydrate may interact with its targets through redox reactions, leading to changes in the targets’ chemical structure and function.
Action Environment
The action, efficacy, and stability of Sodium hexachloroiridate(IV) hexahydrate can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by factors such as pH, temperature, and the presence of other chemical species . .
特性
IUPAC Name |
disodium;hexachloroiridium(2-);hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.2Na.6H2O/h6*1H;;;;6*1H2/q;;;;;;+4;2*+1;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVJPVJIAOOTJU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Na+].[Na+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H12IrNa2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600591 | |
| Record name | Sodium hexachloroiridate(2-)--water (2/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium hexachloroiridate(IV) hexahydrate | |
CAS RN |
19567-78-3 | |
| Record name | Sodium hexachloroiridate(2-)--water (2/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hexachloroiridate(IV) hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of using sodium hexachloroiridate(IV) hexahydrate in the study of dinuclear nickel(II) complexes?
A: Sodium hexachloroiridate(IV) hexahydrate serves as a chemical oxidant in this study []. The researchers aimed to investigate the electrochemical properties and reactivity of newly synthesized dinuclear nickel(II) complexes. By using sodium hexachloroiridate(IV) hexahydrate, they could chemically oxidize the nickel(II) centers to higher oxidation states, specifically nickel(III), and characterize the resulting species. This oxidation is crucial for understanding the redox behavior of the dinuclear complexes and their potential applications in catalytic processes, such as olefin epoxidation.
Q2: How does the oxidation of the dinuclear nickel(II) complex by sodium hexachloroiridate(IV) hexahydrate manifest in spectroscopic analysis?
A: The oxidation process induced by sodium hexachloroiridate(IV) hexahydrate leads to observable changes in the spectroscopic properties of the dinuclear nickel(II) complex []. Specifically, upon oxidation, new bands emerge in the visible region of the electronic absorption spectrum. For instance, complex 1·MeCN exhibits new bands at ~520 nm and 427 nm after oxidation. Additionally, the oxidized species display characteristic Electron Paramagnetic Resonance (EPR) signals at 77 K, which are absent in the original nickel(II) complexes. These spectroscopic changes provide evidence for the successful oxidation of the nickel centers from Ni(II) to Ni(III).
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




